
4-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups attached to a piperazinecarboxamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dimethoxyphenyl intermediates. These intermediates are then reacted with piperazine and carboxamide groups under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects includes studies on its activity as an inhibitor or modulator of specific biological targets.
Industry: It finds applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical changes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
What sets 4-(3,4-DICHLOROPHENYL)-N-(3,4-DIMETHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE apart is its combination of dichlorophenyl and dimethoxyphenyl groups, which confer unique chemical properties and biological activities. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H21Cl2N3O3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-26-17-6-3-13(11-18(17)27-2)22-19(25)24-9-7-23(8-10-24)14-4-5-15(20)16(21)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
InChI Key |
GSMSIPQCGARVCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B10969427.png)
![N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10969431.png)
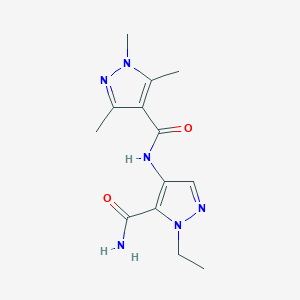
![3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10969447.png)

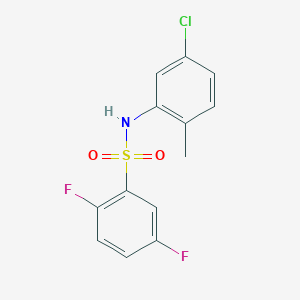
![5-bromo-N-[4-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B10969466.png)
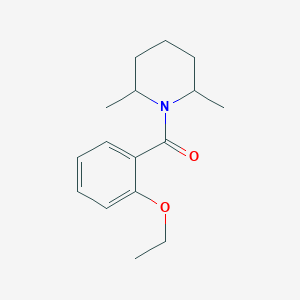
![N-(4-acetylphenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969479.png)
![2-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10969480.png)
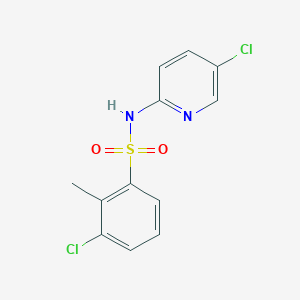
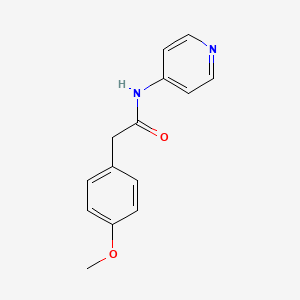
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B10969495.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969514.png)
